molecular formula C24H23N7O3S2 B11070782 (2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)

(2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11070782
M. Wt: 521.6 g/mol
InChI Key: UAIBFOYGYOEOSD-NMFYCREYSA-N
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Description

2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. The compound features multiple functional groups, including triazole, acridine, and hydrazinecarbothioamide, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the acridine moiety, and the final assembly of the bicyclic structure. Typical reaction conditions may include:

    Formation of Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and thiosemicarbazides.

    Introduction of Acridine Moiety: This step may involve nucleophilic substitution reactions or condensation reactions with acridine derivatives.

    Assembly of Bicyclic Structure: This can be accomplished through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The hydrazinecarbothioamide group can undergo reduction to form corresponding amines.

    Substitution: The acridine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme activities, protein interactions, and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole and acridine moieties may play a crucial role in binding to these targets and modulating their activities. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE
  • **2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups and bicyclic systems. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C24H23N7O3S2

Molecular Weight

521.6 g/mol

IUPAC Name

[(Z)-[(1R,2R,5S)-2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C24H23N7O3S2/c1-29-20(11-30-16-8-4-2-6-13(16)21(32)14-7-3-5-9-17(14)30)28-31(24(29)36)18-10-15(26-27-23(25)35)22-33-12-19(18)34-22/h2-9,18-19,22H,10-12H2,1H3,(H3,25,27,35)/b26-15-/t18-,19+,22+/m1/s1

InChI Key

UAIBFOYGYOEOSD-NMFYCREYSA-N

Isomeric SMILES

CN1C(=NN(C1=S)[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64

Origin of Product

United States

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